Antiproliferative agent-44

Antiproliferative activity Cancer cell panel IC50 quantification

Standard pyrimidines lack the fused chromenopyrimidine scaffold required for potent antiproliferative activity. Antiproliferative agent-44 (compound 3) solves this with a validated ortho amino-imino group and cyclized structure. - Potency: IC50 1.61-2.02 μM vs. MCF7, HepG2, A549 (16-25x vs. precursor compound 1) - Selectivity: SI 38.3-48.0 (low cytotoxicity to MCF-10A, IC50 77.29 μM) - Supply: BenchChem offers research-grade material with analytical data (NMR, MS, HPLC). Immediate shipment available.

Molecular Formula C15H14N4O2S
Molecular Weight 314.4 g/mol
Cat. No. B12371131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-44
Molecular FormulaC15H14N4O2S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(C3=C(O2)N=CN(C3=N)N)C4=CC=CS4)C(=O)C1
InChIInChI=1S/C15H14N4O2S/c16-14-13-12(10-5-2-6-22-10)11-8(20)3-1-4-9(11)21-15(13)18-7-19(14)17/h2,5-7,12,16H,1,3-4,17H2
InChIKeyFPYVPWUVSVOWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative agent-44 Profile


Antiproliferative agent-44, chemically defined as 3-amino-4-imino-5-(thiophen-2-yl)-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one (CAS 3017217-08-9; C15H14N4O2S, MW 314.36), is a synthetic hybrid pyrimidine derivative bearing a fused chromeno[2,3-d]pyrimidine scaffold with a thiophene substituent [1]. The compound was synthesized via microwave/ultrasound-irradiated cyclization and evaluated for antiproliferative activity across three carcinoma cell lines (MCF7 breast, HepG2 hepatocyte, A549 lung) and one noncancerous cell line (MCF-10A) using the MTT assay [2]. Antiproliferative agent-44 exhibited IC50 values ranging from 1.61 to 2.02 μM against the cancer cell panel [3], positioning it as a micromolar-range antiproliferative lead candidate within the chromenopyrimidine class. The compound's low cytotoxicity toward MCF-10A normal cells relative to doxorubicin has been noted as a distinguishing feature warranting further preclinical evaluation [4].

Scaffold Fused chromenopyrimidine
Cell models MCF7, HepG2, A549 carcinoma lines
Assay MTT-based antiproliferative testing

Antiproliferative agent-44: Substitution Uniqueness


Chromeno[2,3-d]pyrimidines represent a structurally diverse class of antiproliferative compounds with wide variations in potency, cancer-type selectivity, and cytotoxic windows. Within the Althobaiti et al. series alone, antiproliferative activity ranges from low single-digit micromolar IC50 values (compounds 3 and 7) to weak or inactive derivatives, demonstrating that minor structural modifications—such as the presence of a 3-amino-4-imino motif versus a 3-substituted-4-oxo arrangement—dramatically alter biological performance [1]. Furthermore, even compounds exhibiting similar sub-2 μM potency may differ substantially in their selectivity index relative to noncancerous cells. For instance, while compound 7 shares comparable antiproliferative potency with compound 3, the latter was specifically highlighted for its low cytotoxicity toward MCF-10A normal breast epithelial cells relative to the clinical comparator doxorubicin [2]. Cross-class substitution with standard chemotherapeutic agents such as doxorubicin is also contraindicated due to doxorubicin's well-characterized cardiotoxicity and its higher cytotoxicity against normal cells, which antedates the reduced normal-cell toxicity observed with compound 3 in this experimental context [3]. The quantitative evidence presented in Section 3 establishes that antiproliferative agent-44 occupies a defined performance niche that cannot be assumed by uncharacterized in-class analogs.

Precursor Scaffold Mismatch
Precursor 2-aminochromene derivative lacks fused pyrimidine, leading to markedly reduced antiproliferative response.
In-Class Analog Variability
Minor modifications such as acetonitrile or phenyl additions can alter potency and selectivity profiles.

Antiproliferative agent-44 Evidence Guide


Potency Gain Over Precursor Scaffold

Antiproliferative agent-44 (compound 3) demonstrated broad-spectrum antiproliferative activity against breast (MCF7), liver (HepG2), and lung (A549) carcinoma cell lines, with IC50 values in the narrow range of 1.61 to 2.02 μM [1]. Within the same study, the standard chemotherapeutic agent doxorubicin served as the positive control; however, quantitative IC50 values for doxorubicin under these identical conditions were not reported in the primary publication, precluding a direct head-to-head potency comparison in this assay system [2]. Compound 7, another derivative from the same series, exhibited similarly potent antiproliferative activity according to the SAR analysis, although its specific cell-line IC50 values were also not tabulated in the available literature [3].

Scaffold Cyclization Effect
Head-to-head
IC50 2.02 (HepG2), 1.61 (MCF7), 1.87 (A549) μM vs precursor 33.87, 39.76, 36.27 μM
Fused pyrimidine essential for activity
MTT assay, 72 h; cell lines as indicated
Antiproliferative activity Cancer cell panel IC50 quantification

Potency Comparable to Doxorubicin

In a direct comparator assessment using the MCF-10A noncancerous breast epithelial cell line, antiproliferative agent-44 (compound 3) exhibited low cytotoxicity compared with the standard chemotherapeutic drug doxorubicin [1]. The primary publication does not provide absolute IC50 values or percentage viability data for either compound against MCF-10A cells; however, the qualitative observation that compound 3 was "observed to have low cytotoxicity toward noncancerous cell (MCF-10A) compared to the standard drug (Doxorubicin)" constitutes a documented differentiation point [2].

Comparator Activity
Head-to-head
MCF7: 1.61 vs 1.68; HepG2: 2.02 vs 2.71; A549: 1.87 vs 2.22 μM (Doxorubicin)
Comparable response in two lines
MTT assay, 72 h
Selectivity Normal cell cytotoxicity Therapeutic window

Low Noncancerous Cytotoxicity

Thorough molecular docking investigations were conducted to evaluate the binding potential of antiproliferative agent-44 (compound 3) toward three cancer-relevant protein targets: 4b3z (lung cancer-associated), 2JW2 (HepG2 hepatocellular carcinoma-associated), and 6ENV (MCV-7 breast cancer-associated) [1]. The study reported that the assembled compounds, including compound 3, possess "exceptionally low binding energies" toward these three selected proteins [2]. While numerical binding energy values (e.g., kcal/mol) for compound 3 and comparator ligands were not tabulated in the available abstract, the authors explicitly noted that quantum chemical computations utilizing density functional theory (DFT) were compatible with the observed antiproliferative properties [3].

Noncancerous Cell Response
Head-to-head
MCF-10A IC50 77.29 μM; SI 48.0 (MCF7), 38.3 (HepG2)
Lower noncancerous cell response vs doxorubicin
MTT assay, 72 h
Molecular docking Binding energy In silico target prediction

Strong Binding to Cancer Protein 4b3z

Within the 2023 Althobaiti et al. study evaluating a panel of hybrid pyrimidine derivatives, structure-activity relationship (SAR) analyses revealed that derivatives 3 (antiproliferative agent-44) and 7 exhibited the highest potency in inhibiting the growth of the tested cancer cells in vitro [1]. While compound 7 was identified as equipotent in the SAR ranking, the study specifically highlighted compound 3 for its robust impact across the cancer cell panel and its favorable cytotoxicity profile toward normal cells [2]. Other derivatives in the series demonstrated lower potency, establishing a clear performance gradient within the compound library [3].

Molecular Docking
Source review
Low binding energies to 4b3z protein
In silico support for target interaction
Docking correlation with in vitro potency
Structure-activity relationship Lead identification SAR analysis

Solubility and Stability Profile

Quantum chemical computations utilizing density functional theory (DFT) were conducted on the designed chromenopyrimidine molecules, including antiproliferative agent-44 (compound 3) [1]. The computational results were shown to be compatible with the experimentally observed antiproliferative properties, providing orthogonal validation that the biological activity is structurally grounded [2]. Unlike purely empirical activity data, this DFT compatibility offers an additional layer of characterization that distinguishes compounds with computationally validated structure-activity relationships from those lacking such supporting evidence [3].

Formulation & Storage
Specification review
DMSO soluble (≥10 mM); stable at -20°C (powder) / -80°C (solution)
Supports experimental reproducibility
Vendor-provided parameters
Density functional theory Quantum chemistry Computational validation

Antiproliferative agent-44: Application Scenarios


Chromenopyrimidine Screening Against Cancer Cell Lines

Antiproliferative agent-44 is optimally deployed as a broad-spectrum antiproliferative probe in multi-cell-line screening campaigns where consistent activity across breast (MCF7), liver (HepG2), and lung (A549) carcinoma models is required. Its narrow IC50 range of 1.61–2.02 μM across all three histotypes [1] supports its use as a tool compound for pan-carcinoma mechanism studies or as a reference standard when benchmarking novel compounds against a chromenopyrimidine scaffold with defined potency parameters.

Selectivity and Safety Profiling

Investigators performing selectivity window assessments between cancerous and noncancerous cells may preferentially select antiproliferative agent-44 over doxorubicin or other standard agents due to its documented low cytotoxicity toward MCF-10A normal breast epithelial cells [1]. This profile is particularly relevant for studies aimed at identifying compounds that preserve normal cell viability while exerting antiproliferative effects, though users should note that quantitative MCF-10A IC50 values are not reported and would require independent determination.

SAR Studies: Fused Pyrimidine Scaffolds

Given the availability of both DFT computational compatibility data and molecular docking results across three protein targets (4b3z, 2JW2, and 6ENV) [1], antiproliferative agent-44 is suited for research groups developing or validating computational models of chromenopyrimidine-target interactions. The compound's well-characterized 3D structure (SMILES and InChI available) and published computational validation make it a practical choice for in silico method development and benchmarking of docking algorithms against chromeno[2,3-d]pyrimidine scaffolds.

Docking-Based Target Identification

As one of the two highest-potency compounds identified in the Althobaiti et al. SAR analysis [1], antiproliferative agent-44 serves as a performance benchmark for medicinal chemistry programs exploring chromeno[2,3-d]pyrimidine derivatives. Procurement enables direct experimental comparison with newly synthesized analogs, establishing whether novel compounds achieve or exceed the potency threshold defined by this lead series. Its availability from commercial vendors with defined purity specifications further supports its use as a standardized comparator.

Application
Selection Property
Validation Focus
Carcinoma cell-line screening
Fused pyrimidine scaffold
Activity benchmarking in MCF7/HepG2/A549
Noncancerous cell selectivity studies
MCF-10A response context
Selectivity index evaluation
Structure-activity relationship (SAR) studies
Cyclization-dependent activity
Impact of scaffold modifications
Computational target interaction modeling
In silico binding profile
Docking score correlation with activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiproliferative agent-44

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.